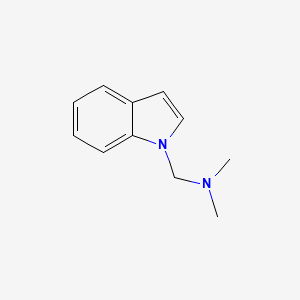

N-(Dimethylaminomethyl)-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-indol-1-yl-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMPWIJIKJBRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402136 | |

| Record name | N-(Dimethylaminomethyl)-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5379-79-3 | |

| Record name | N-(Dimethylaminomethyl)-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of N Dimethylaminomethyl Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the exact substitution pattern on the indole (B1671886) ring can be confirmed.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. While specific experimental data for N-(Dimethylaminomethyl)-indole is not widely published, the expected chemical shifts can be predicted based on the known spectra of closely related indole derivatives and the electronic effects of the N-substituent.

A key feature in the ¹H NMR spectrum distinguishing the N1-substituted isomer from its C3-substituted counterpart (Gramine) is the absence of a broad N-H proton signal, which typically appears far downfield (>10 ppm). Instead, characteristic signals for the protons on the pyrrole (B145914) ring (H-2 and H-3) are expected. The methylene bridge protons (-N-CH₂-N-) would likely appear as a singlet, and the six protons of the two methyl groups (-N(CH₃)₂) would also produce a sharp singlet. The aromatic protons on the benzene (B151609) ring (H-4, H-5, H-6, H-7) would appear as a complex multiplet pattern in the aromatic region of the spectrum.

In the ¹³C NMR spectrum, nine distinct signals are expected for the indole core and two for the dimethylaminomethyl substituent. The chemical shifts of the indole carbons, particularly C-2 and C-7a, are influenced by the direct attachment of the substituent to the nitrogen atom.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) | Assignment |

| ~7.6 | H-4/H-7 | ~136 | C-7a |

| ~7.1-7.3 | H-5/H-6 | ~129 | C-3a |

| ~7.2 | H-2 | ~121-123 | C-4/C-5/C-6 |

| ~6.5 | H-3 | ~128 | C-2 |

| ~5.4 | -CH₂- | ~101 | C-3 |

| ~2.2 | -N(CH₃)₂ | ~109 | C-7 |

| - | - | ~70 | -CH₂- |

| - | - | ~45 | -N(CH₃)₂ |

Two-dimensional (2D) NMR experiments are essential for confirming the atomic connectivity and unequivocally establishing the N-substitution pattern.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4 with H-5, H-5 with H-6, H-6 with H-7), helping to assign these signals within the complex aromatic region. It would also confirm the absence of coupling for the singlet signals of the -CH₂- and -N(CH₃)₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This technique allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for confirming the N-substitution. It detects long-range correlations between protons and carbons, typically over two or three bonds. The definitive proof of the N1-substitution would be the observation of a correlation between the protons of the methylene bridge (-CH₂-) and the indole ring carbons C-2 and C-7a. This correlation is only possible if the dimethylaminomethyl group is attached to the N-1 position.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₁₁H₁₄N₂), the calculated exact mass is 174.1157. An HRMS measurement confirming this value provides strong evidence for the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

The primary fragmentation pathway observed in the mass spectrum of the isomeric compound Gramine (B1672134) involves the cleavage of the benzylic C-N bond, which is the weakest bond. This cleavage results in the formation of a highly stable indolylmethyl cation (m/z 130.065) and the loss of a neutral dimethylamine radical. A similar fragmentation is expected for this compound, making the two isomers difficult to distinguish by mass spectrometry alone without prior chromatographic separation.

Expected High-Resolution Mass Spectrometry Data for this compound

| Formula | Calculated m/z | Assignment |

|---|---|---|

| [C₁₁H₁₄N₂]⁺ | 174.1157 | Molecular Ion [M]⁺ |

| [C₉H₈N]⁺ | 130.0651 | Fragment [M - N(CH₃)₂]⁺ |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for identifying and quantifying metabolites in complex biological matrices technologynetworks.comresearchgate.net. The liquid chromatography (LC) component separates the parent drug from its metabolites based on their physicochemical properties, while the tandem mass spectrometry (MS/MS) component provides structural information for identification nih.gov.

In a typical workflow, a biological sample would be analyzed to screen for potential metabolites. The mass spectrometer would be set to look for predicted mass shifts corresponding to common metabolic transformations. For this compound, these could include:

N-Demethylation: Loss of a methyl group (-CH₃), resulting in a mass decrease of 14 Da.

Hydroxylation: Addition of an oxygen atom to the aromatic ring, resulting in a mass increase of 16 Da.

N-Oxidation: Addition of an oxygen atom to one of the nitrogen atoms, also resulting in a mass increase of 16 Da.

Once a potential metabolite is detected by its unique mass, MS/MS is used to fragment the molecule. The resulting fragmentation pattern is then compared to that of the parent compound to determine the site of metabolic modification, enabling confident metabolite identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A crucial diagnostic feature is the absence of a sharp stretching vibration band around 3400 cm⁻¹, which is characteristic of the N-H bond in unsubstituted or C-substituted indoles mdpi.comresearchgate.net. The absence of this peak is a strong indicator of substitution at the N-1 position.

Other expected peaks include C-H stretching vibrations from the aromatic indole ring and the aliphatic dimethylaminomethyl group, as well as C=C stretching vibrations from the aromatic core mdpi.com.

Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H |

| 2980-2800 | Stretching | Aliphatic C-H (-CH₂, -CH₃) |

| 1600-1450 | Stretching | Aromatic C=C |

| 1360-1310 | Stretching | Aromatic C-N |

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties.

While the crystal structures of numerous derivatives and coordination complexes incorporating the this compound moiety have been reported and deposited in these databases, the specific crystallographic data for the free base form of this compound remains elusive in the current body of scientific literature accessible through these primary repositories. The absence of this fundamental data precludes a detailed discussion and presentation of its solid-state molecular structure, including unit cell parameters, space group, and specific intramolecular dimensions.

Future research efforts may succeed in growing suitable single crystals of this compound and performing an X-ray diffraction analysis. Such a study would provide invaluable insight into its solid-state conformation, molecular packing, and any significant intermolecular forces, such as hydrogen bonding or π-stacking interactions, that govern its crystalline architecture.

Computational Chemistry and Theoretical Studies of N Dimethylaminomethyl Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic descriptors that govern a molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. semanticscholar.org Studies on related indole (B1671886) structures utilize DFT to explore reaction mechanisms, conformational stability, and electronic properties. For instance, DFT calculations have been employed to investigate the barriers to racemization in 3-aryl indole systems and to suggest that the synthesis of certain indoles proceeds through an unexpected rearrangement pathway. acs.orgkaimosi.com

In studies of similar amine compounds, the B3LYP functional, a common DFT method, has been used to perform calculations. acs.org These theoretical investigations are crucial for understanding and predicting the reactivity of the molecule. For example, quantum chemical calculations on 3-(dimethylaminomethyl)indole (gramine), a structural isomer of N-(Dimethylaminomethyl)-indole, have been used to develop predictive models for its reaction with ozone in aqueous solutions. acs.org

Molecular orbital (MO) theory is central to describing a molecule's electronic structure and aromaticity. numberanalytics.com Indole possesses a 10 π-electron system, which confers its aromatic character. atamanchemicals.combhu.ac.in The distribution of electrons within the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is key to predicting reactivity. researchgate.net

A Natural Bond Orbital (NBO) analysis can transform delocalized molecular orbitals into localized orbitals that correspond to a more intuitive Lewis structure, such as specific bonds and lone pairs. acs.org For aliphatic amines closely related to the dimethylaminomethyl group, a strong correlation has been found between the second-order rate constants of their reaction with ozone (kO3) and the NBO energy of the nitrogen lone-pair electrons (ENBO,LP-N). acs.org This analysis shows that the reactivity of the amine is directly related to the energy of its nitrogen lone pair. acs.org For 3-(dimethylaminomethyl)indole, the HOMO was found to be located on the indole ring, but the NBO analysis identified a lone pair orbital localized on the nitrogen of the dimethylamino group, which is the site of reaction for many amines. acs.org

Table 1: Calculated NBO Energies of Nitrogen Lone-Pair Electrons (ENBO,LP-N) and Rate Constants for Reactions with Ozone for Selected Amines

| Compound | ENBO,LP-N (au) (HF/6-311++G**) | log kO3 (M-1s-1) |

| Ammonia | -0.579 | 1.81 |

| n-Butylamine | -0.509 | 5.34 |

| 3-(Dimethylaminomethyl)indole | -0.472 | 4.88 |

| Triethylamine | -0.435 | 8.81 |

| Data sourced from a study on the reactivity of organic compounds with ozone. acs.org |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. nih.govresearchgate.net These methods are instrumental in drug discovery for predicting binding affinity and characterizing the specific interactions that stabilize the ligand-protein complex. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often reported as a docking score or binding energy in kcal/mol. nih.govcyberleninka.ru While specific docking studies for this compound are not widely published, studies on its isomer gramine (B1672134) and other derivatives provide valuable insights. For example, molecular docking simulations have been used to investigate the interaction of gramine with targets like the Transforming Growth Factor-beta Receptor 1 (TGFBR1) and Runt-related transcription factor 1 (Runx1). nih.govresearchgate.net Similarly, docking studies of 4-(dimethylaminomethyl)heliomycin, a compound containing the same functional group, predicted a higher binding affinity for the SIRT1 protein compared to its derivative. nih.gov These studies help in identifying potential biological targets and understanding the energetic favorability of the binding. nih.govcyberleninka.ru

Table 2: Examples of Molecular Docking Studies on Related Indole and Dimethylaminomethyl-Containing Compounds

| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) |

| Heliomycin | SIRT1 | -10.1 |

| 4-(dimethylaminomethyl)heliomycin | SIRT1 | -8.0 |

| Indolo[2,3-a]acridinol Derivative | Androgen Receptor (1GS4) | -10.1 |

| Data compiled from molecular docking simulations reported in separate studies. nih.govcyberleninka.ru |

Beyond predicting binding affinity, computational simulations provide detailed characterization of the ligand's conformation and its binding pose within the receptor's active site. Conformational analysis, often supported by X-ray crystallography data for similar molecules, examines the torsion angles and spatial arrangement of the atoms. nih.gov For instance, studies on C-3 substituted indole derivatives reveal how the molecule's subunits are angled relative to each other. nih.gov

Molecular docking results visualize the precise interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. researchgate.net Molecular dynamics simulations can further refine these poses and assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. researchgate.netresearchgate.net This level of detail is crucial for structure-based drug design, allowing for the rational optimization of a ligand to improve its binding and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Substituted Indoles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their biological effects. mdpi.com

For N-substituted indoles and related derivatives, QSAR models are developed by first calculating a set of molecular descriptors for each compound in a dataset. ijpsi.org These descriptors can be topological (e.g., Molar Volume), electronic, or hydrophobic in nature. ijpsi.org The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govmdpi.com

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to create a mathematical equation that links the descriptors to the observed activity (e.g., IC₅₀ values). ijpsi.orgmdpi.com A robust QSAR model, validated by statistical metrics like the squared correlation coefficient (R²) and cross-validation coefficient (q²), can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. ijpsi.orgmdpi.com Studies on various indole derivatives have successfully used QSAR to model their activity as enzyme inhibitors or receptor antagonists. nih.govmdpi.comijpsi.orgmdpi.com

Development of QSAR Models for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR models have been instrumental in predicting their potential as therapeutic agents and in understanding the structural requirements for their activity.

The development of a robust QSAR model involves several key steps, starting with the compilation of a dataset of compounds with known biological activities. The three-dimensional structures of these molecules are then generated and optimized, and a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Through statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that links these descriptors to the biological activity.

For instance, QSAR studies on a series of indole derivatives have been conducted to predict their anticancer activity against various cell lines. researchgate.net In one such study, a QSAR model was developed for 18 indole derivatives against the A498 cell line. researchgate.net The biological activity, expressed as the half-maximal inhibitory concentration (IC50), was converted to a logarithmic scale (pIC50) for the analysis. researchgate.net The resulting model provided a statistically significant correlation, enabling the prediction of anticancer activity for new, unsynthesized indole derivatives. researchgate.net

Similarly, QSAR models have been developed for indole derivatives targeting other biological endpoints, such as the inhibition of hepatitis C virus (HCV) NS5B polymerase. archivepp.com In a study of 48 indole derivatives, a QSAR model was built using descriptors selected through a stepwise multiple linear regression (SW-MLR) method. archivepp.com The selected descriptors included constitutional indices, 2D autocorrelations, 3D-MoRSE descriptors, and GETAWAY descriptors, highlighting the diverse structural features that influence the anti-HCV activity of these compounds. archivepp.com

The statistical quality of these QSAR models is crucial for their predictive power. Parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predicted squared correlation coefficient (r²pred) are used to assess the model's robustness and predictive ability.

Table 1: Example of Statistical Parameters for QSAR Models of Indole Derivatives

| Model Type | Target | R² | q² | r²pred | Reference |

| 3D-QSAR (CoMFA) | Anti-HIV-1 | 0.978 | 0.666 | - | researchgate.net |

| 3D-QSAR (CoMSIA) | Anti-HIV-1 | 0.972 | 0.721 | - | researchgate.net |

| MLR | Anticancer (A498) | - | - | - | researchgate.net |

| SVM | Anti-HCV | 0.993 (training) | - | 0.844 (test) | archivepp.com |

| 3D-QSAR | Algicidal | - | >0.9 | - | mdpi.com |

This table presents illustrative data from various QSAR studies on indole derivatives to demonstrate the typical statistical parameters used to validate the models. The specific values are context-dependent and vary between studies.

Elucidation of Structural Features Influencing Activity

Beyond predicting biological activity, computational studies are pivotal in elucidating the specific structural features of this compound and its analogs that govern their interactions with biological targets. Techniques such as molecular docking and 3D-QSAR contour map analysis provide a detailed picture of the structure-activity relationship (SAR).

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a target protein. For example, docking studies on gramine derivatives have been used to understand their antioxidant properties by examining their interactions with relevant enzymes. dntb.gov.ua These studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. dntb.gov.ua

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For instance, a CoMFA analysis might reveal that a bulky substituent at a particular position on the indole ring enhances activity, while a CoMSIA map could indicate that an electronegative group is preferred in another region.

Studies on various indole derivatives have highlighted several key structural features that influence their biological activity:

The Indole Ring: The indole nucleus itself is a crucial pharmacophore, often involved in π-π stacking interactions with aromatic amino acid residues in target proteins. nih.gov The N-H group of the indole ring can act as a hydrogen bond donor, which is often essential for activity. nih.gov

The Dimethylaminomethyl Group at C3: The nature of the substituent at the C3 position significantly impacts the biological profile. The dimethylamino group in gramine contributes to its basicity and can participate in ionic interactions with acidic residues in a binding site. nih.govontosight.ai Modifications at this position have been a common strategy to modulate the activity of gramine derivatives. nih.gov

Substituents on the Benzene (B151609) Ring: The type and position of substituents on the benzene portion of the indole ring can fine-tune the electronic and hydrophobic properties of the molecule. For example, electron-withdrawing or electron-donating groups can influence the reactivity of the indole ring and its ability to interact with biological targets. acs.org

Substitution at the N1 Position: Functionalization at the N1 position of the indole ring can also lead to significant changes in biological activity. Studies have shown that N1-substituted gramine derivatives can exhibit different pharmacological profiles compared to their unsubstituted counterparts. dntb.gov.ua

Biological and Pharmacological Research on N Dimethylaminomethyl Indole and Its Analogs

Structure-Activity Relationship (SAR) Studies of N-Substituted Indoles

The substitution pattern on the indole (B1671886) core, including the nitrogen atom, plays a pivotal role in the interaction of these compounds with biological targets. mdpi.com SAR studies are crucial in elucidating the correlation between the molecular structure of indole derivatives and their resulting pharmacological effects.

The nature of the substituent at the N-1 position of the indole ring significantly influences the compound's pharmacological activity. For instance, in the context of opioid receptor ligands, N-alkyl and N-acyl naltrindole (NTI) derivatives have demonstrated a wide range of activities, from full inverse agonists to full agonists at the δ opioid receptor (DOR). nih.gov The introduction of a sulfonamide moiety at the N-position of NTI derivatives was explored to investigate the effects of the side chain and the S=O group on functional activities. nih.gov This research highlighted that the spatial arrangement of these substituents, compared to alkylamine and amide moieties, can modulate the compound's interaction with the receptor. nih.gov

The basicity of the nitrogen atom in the N-substituent is also a critical factor. While a protonated nitrogen is often considered an essential pharmacophore for opioid ligands, interacting with aspartic acid residues in the receptor, some amide-type NTI derivatives lacking a basic nitrogen have still shown potent inverse agonist activity. nih.gov This suggests that other moieties, such as the carbonyl group, might compensate for this interaction.

The effect of substituents on the indole ring extends to various biological targets. For instance, in the development of 5-HT6 receptor ligands, C-5 substitution on N-arylsulfonylindoles was found to be generally detrimental to affinity compared to their unsubstituted counterparts. nih.gov Molecular docking and dynamics simulations suggested that these substitutions might prevent the ligand from reaching deeper into the binding site of the receptor. nih.gov

In the context of anti-inflammatory agents, novel N-substituted indole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov Molecular docking studies of these compounds, featuring various heterocyclic moieties attached via an ethyl linker, revealed that specific derivatives had high interaction energy with the COX-2 enzyme, indicating their potential as anti-inflammatory agents. nih.gov

Furthermore, the position of a substituent on the indole ring can have a substantial effect on its biological activity. For example, studies on indolocarbazole derivatives as checkpoint kinase 1 (Chk1) inhibitors found that the length of a nitrile chain attached to the molecule was critical for its activity in inducing DNA damage-induced cell cycle arrest. nih.gov

Investigating Biological Activities of N-(Dimethylaminomethyl)-indole Derivatives

Derivatives of this compound, commonly known as gramine (B1672134), and other N-substituted indoles have been the subject of extensive research to evaluate their potential as therapeutic agents, particularly in the realm of antimicrobial discovery. researchgate.netmdpi.com

The indole scaffold is a promising starting point for the development of new antimicrobial agents due to the wide range of biological activities exhibited by its derivatives. mdpi.comnih.govnih.govnih.govnih.govbenthamdirect.comresearchgate.netresearchgate.netacs.orgresearchgate.netnih.govwikipedia.orgmdpi.commdpi.com

A variety of N-substituted indole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govbenthamdirect.comresearchgate.netacs.orgnih.gov For example, a series of novel 2-(1H-indol-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl) acetamide derivatives were synthesized and showed moderate to good activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. tandfonline.comtandfonline.com One compound, in particular, exhibited superior inhibitory activity against these bacteria compared to commercial bactericides. tandfonline.com

In another study, indole-based compounds were synthesized and evaluated for their antimicrobial activity against Escherichia coli and other environmental microbes. benthamdirect.com Molecular docking studies suggested that these derivatives may act as inhibitors of FabI, an essential enzyme in bacterial fatty acid synthesis. benthamdirect.com

Furthermore, some N-substituted indole derivatives incorporating a butyl substituent have shown enhanced selectivity and good bioactivity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net Indole derivatives with tertiary amino and phenyl groups at the N1 position have also exhibited significant activity against S. aureus. researchgate.net The antibacterial potential of indole derivatives has been further highlighted by the discovery of a synthetic indole derivative, SMJ-2, which is effective against multidrug-resistant Gram-positive bacteria by inhibiting their respiratory metabolism. nih.gov

| Compound Type | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 2-(1H-indol-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl) acetamide derivatives | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri | Moderate to good activity; one compound superior to commercial bactericides. | tandfonline.comtandfonline.com |

| Indole-based FabI inhibitors | Escherichia coli | Good to moderate activity; potential to inhibit bacterial fatty acid synthesis. | benthamdirect.com |

| N-substituted indoles with a butyl substituent | Staphylococcus aureus | Enhanced selectivity and good bioactivity. | researchgate.net |

| Indole/piperazine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | One metronidazole-modified derivative showed excellent antibacterial capacity. | researchgate.net |

| Indolyl-quinolinium derivatives | MRSA, Vancomycin-resistant Enterococci (VRE) | Effectively inhibit bacterial growth by disrupting FtsZ polymerization. | nih.gov |

| N-substituted indole based hydrazide-hydrazones | Bacillus subtilis | Significant activity comparable to chloramphenicol. | nih.gov |

In addition to their antibacterial properties, N-substituted indole derivatives have also been investigated for their potential as antifungal agents. benthamdirect.comresearchgate.netacs.orgnih.gov The emergence of resistance to conventional fungicides has spurred the search for new antifungal compounds, with indole derivatives showing promise in this area. mdpi.com

Several studies have reported the synthesis of N-substituted indole derivatives with activity against various fungal strains. For instance, certain derivatives have been evaluated against Candida albicans, a clinically significant yeast. researchgate.netmdpi.com One study found that an N-substituted indole derivative, 4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl aniline, was more potent than the standard drug chloramphenicol against C. albicans. researchgate.net

Furthermore, indole derivatives containing a 1,3,4-thiadiazole moiety have been synthesized and shown to have significant antifungal effects on plant pathogenic fungi. nih.gov One such derivative demonstrated high bioactivity against Botrytis cinerea, exceeding the efficacy of commercial fungicides. nih.gov Mechanistic studies suggested that this compound could act as a succinate dehydrogenase inhibitor, leading to the disruption of the fungal cell membrane. nih.gov

The antifungal potential of indole derivatives is also evident in hybrids with other heterocyclic compounds like 1,2,4-triazole. mdpi.comnih.gov These hybrid compounds have demonstrated excellent antifungal activities against various Candida species. nih.gov

| Compound Type | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl aniline | Candida albicans | Higher inhibition than the standard drug chloramphenicol. | researchgate.net |

| Indole derivatives containing 1,3,4-thiadiazole | Botrytis cinerea | High bioactivity, exceeding commercial fungicides; acts as a succinate dehydrogenase inhibitor. | nih.gov |

| Indole-1,2,4-triazole hybrids | Candida albicans, C. krusei | Excellent antifungal activities with low minimum inhibitory concentration (MIC) values. | nih.gov |

| N-substituted indole based chalcones | Leishmania donovani (promastigotes) | Exhibited antileishmanial activity. | nih.gov |

| Indole[1,2-c]-1,2,4-benzotriazine derivatives | Various phytopathogenic fungi | Some derivatives showed promising and pronounced antifungal activities. | documentsdelivered.com |

Antiviral Efficacy

The HIV-1 envelope glycoprotein gp41 is a critical component in the viral fusion process, making it a key target for antiviral drug development. nih.gov This process involves a conformational change where C-heptad repeat (CHR) helices associate with a central trimeric N-heptad repeat (NHR) coiled-coil. nih.gov Small molecule inhibitors that target the conserved hydrophobic pocket of gp41 are of significant interest for preventing viral entry and cell-cell transmission. nih.gov

Research into a series of indole compounds has identified them as fusion inhibitors that act on gp41. Through a structure-based drug design approach, a strong correlation was found between the experimental binding affinities of these indole compounds for the gp41 hydrophobic pocket and their fusion inhibitory activity. nih.gov This work led to the identification of a lead compound that is the first verified low molecular weight fusion inhibitor with a 50% inhibitory concentration (IC₅₀) of less than 1µM. nih.gov The binding modes of these indole inhibitors suggest they can adjust to the contours of the hydrophobic pocket, mimicking interactions typically observed with peptide-based inhibitors. nih.gov

Other indole analogs, specifically 3-oxindole derivatives, have also been investigated for their anti-HIV-1 activity. A series of novel 3-oxindole-2-carboxylates were synthesized and evaluated, with one compound, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, showing a potent inhibitory effect on HIV-1 infection with a half-maximal inhibitory concentration (IC₅₀) of 0.4578 μM. mdpi.com However, the mechanism of action for these 3-oxindole derivatives was found to be the inhibition of Tat-mediated viral transcription, rather than fusion inhibition. mdpi.com

The NS2B-NS3 protease is essential for the replication of flaviviruses, including Zika (ZIKV), Dengue (DENV), and West Nile (WNV) viruses, making it a prime target for antiviral therapies. nih.govnih.govmdpi.com This two-component serine protease is responsible for cleaving the viral polyprotein, a critical step for producing functional viral proteins. nih.govopenaccessebooks.com

Medicinal chemistry efforts have led to the development of a novel series of 2,6-disubstituted indole compounds that act as potent inhibitors of the Zika virus protease (ZVpro). nih.gov Optimization of an initial compound screen yielded inhibitors with IC₅₀ values as low as 320 nM against ZVpro. nih.gov Enzyme kinetics studies indicated that these inhibitors likely exhibit a non-competitive mode of inhibition. nih.gov The most potent compounds from this series also demonstrated strong inhibition of Zika virus replication in cellular assays, with EC₅₀ values in the low micromolar range (1–3 μM). nih.gov Furthermore, these indole-based inhibitors showed activity against the NS2B-NS3 protease of Dengue and West Nile viruses, albeit with reduced potencies, suggesting potential for broad-spectrum application. nih.gov

Another study identified a compound featuring a pyrazine nucleus connected to a piperidine ring as a broad-spectrum flavivirus NS2B/NS3 protease inhibitor. It effectively inhibited the protease from ZIKV, DENV serotype-2, and DENV serotype-3 with sub-micromolar IC₅₀ values. nih.gov

| Compound Series | Target Virus/Protease | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| 2,6-disubstituted indoles | Zika virus protease (ZVpro) | IC₅₀ as low as 320 nM | nih.gov |

| 2,6-disubstituted indoles (lead compounds) | Zika virus (in cells) | EC₅₀ of 1–3 μM | nih.gov |

| Pyrazine-piperidine derivative | Zika virus protease | IC₅₀ = 0.20 ± 0.01 µM | nih.gov |

| Pyrazine-piperidine derivative | Dengue virus 2 protease | IC₅₀ = 0.59 ± 0.02 µM | nih.gov |

| Pyrazine-piperidine derivative | Dengue virus 3 protease | IC₅₀ = 0.52 ± 0.06 µM | nih.gov |

Anticancer and Antitumor Potentials

Indole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with various pharmacological targets implicated in cancer. mdpi.commdpi.commdpi.com Their anticancer activity is mediated through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of protein kinase activity. mdpi.comnih.gov

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several analogs of this compound have demonstrated the ability to induce apoptosis in various cancer cell lines.

A water-soluble derivative of the antibiotic heliomycin, 4-(dimethylaminomethyl)heliomycin (4-dmH), has shown greater antitumor effects than its parent compound by specifically inducing apoptosis in oral cancer cells. nih.govelifesciences.orgresearchgate.net The mechanism involves the dual targeting of sirtuin-1 (SIRT1) and a tumor-associated NADH oxidase (tNOX). nih.govelifesciences.org By binding to tNOX, 4-dmH inhibits the oxidation of NADH to NAD+, which in turn reduces the activity of the NAD+-dependent SIRT1 deacetylase. nih.govelifesciences.orgelifesciences.org This cascade of events leads to the upregulation of pro-apoptotic proteins such as Bax, Noxa, and Puma, ultimately triggering apoptosis. elifesciences.org

In other research, indole-aryl amide derivatives have been shown to promote apoptosis. One such compound was found to up-regulate the pro-apoptotic protein Bax in human colorectal adenocarcinoma (HT29) cells. mdpi.com Similarly, a class of compounds known as indolequinones (IQs) induce dose-dependent, caspase-mediated apoptosis in human pancreatic cancer cells. nih.gov The apoptotic signaling initiated by IQs involves the activation of the mitochondrial pathway, evidenced by the release of cytochrome c into the cytosol, followed by the activation of caspase-3. nih.gov

| Compound/Analog | Cancer Cell Line | Mechanism of Apoptosis Induction | Reference |

|---|---|---|---|

| 4-(dimethylaminomethyl)heliomycin (4-dmH) | Oral Cancer (SAS, HSC-3) | Inhibition of tNOX-SIRT1 axis, upregulation of Bax, Noxa, Puma | nih.govelifesciences.org |

| Indole-aryl amide derivative (Compound 5) | Colorectal Adenocarcinoma (HT29) | Upregulation of pro-apoptotic protein Bax | mdpi.com |

| Indolequinones (IQs) | Pancreatic Cancer (MIA PaCa-2) | Mitochondrial pathway activation, cytochrome c release, caspase-3 activation | nih.gov |

Inhibiting uncontrolled cell proliferation is a cornerstone of cancer therapy. Indole-based compounds have been developed that effectively halt the growth of various tumor cells. For instance, certain indole-aryl amides have demonstrated antiproliferative effects on human colorectal adenocarcinoma (HT29) cells. mdpi.com The inhibitory mechanism is associated with the up-regulation of the anti-proliferative protein p21, a cyclin-dependent kinase inhibitor that can lead to cell cycle arrest. mdpi.com

In the context of glioblastoma (GBM), an aggressive brain tumor, an oxoindolepyridonyl derivative was identified as a potent inhibitor of PDK1, a key kinase in cell survival pathways. mdpi.com This compound, 6a, inhibited the proliferation of U87MG glioblastoma cells and glioblastoma stem cells (GSCs) with IC₅₀ values of 449.7 nM and 3.36 nM, respectively. mdpi.com Another compound, 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4), an activated metabolite of banoxantrone, was shown to suppress the proliferation of colorectal cancer cell lines (HT-29, CaR-1) and induce G2/M cell cycle arrest. nih.gov

Cell cycle checkpoints are critical for maintaining genomic integrity, but cancer cells can exploit these mechanisms to survive DNA damage induced by therapies. nih.gov Inhibiting checkpoint kinases can therefore abrogate this survival mechanism and enhance the efficacy of DNA-damaging agents.

Research has identified an indolocarbazole compound as an inhibitor of human Checkpoint Kinase 1 (Chk1). nih.gov Chk1 is a key regulator required for G2 arrest in response to DNA damage. nih.gov By inhibiting Chk1, this indolocarbazole derivative can override the DNA damage-induced cell cycle arrest, potentially preventing the emergence of drug-resistant tumors and synergistically increasing tumor cell death. nih.gov The development of oxindole-based kinase inhibitors represents a strategic approach for cancer treatment, as these motifs have shown significant multi-kinase inhibitory activity. nih.gov While many kinase inhibitors target pathways related to cell growth, the specific inhibition of checkpoint kinases like Chk1 represents a distinct and important antitumor strategy.

Anti-inflammatory Effects

The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of pharmacological activities, including anti-inflammatory effects. nih.govnih.gov The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, are attributed to their indole structure. nih.govpcbiochemres.com Research into indole derivatives has focused on their ability to modulate key inflammatory pathways. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. nih.govchemrxiv.org

Studies have shown that novel synthetic indole derivatives can exhibit significant anti-inflammatory activity. nih.govresearchgate.net For instance, certain indole-thiazolidinone hybrids and indole thiosemicarbazide derivatives have demonstrated notable anti-inflammatory and antioxidant activities. nih.gov The mechanism of action often involves the inhibition of pro-inflammatory mediators. Research on indole derivatives of ursolic acid showed that they could significantly reduce the levels of nitric oxide (NO) and downregulate pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-induced macrophages. chemrxiv.org Concurrently, these compounds were found to upregulate the anti-inflammatory cytokine IL-10. chemrxiv.org This modulation of cytokine production highlights the potential of indole analogs to control inflammatory responses.

A primary mechanism behind the anti-inflammatory action of many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is typically induced at sites of inflammation. nih.govgoogle.com

Many traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. nih.gov Consequently, much research has been dedicated to developing selective COX-2 inhibitors, which can provide anti-inflammatory benefits with a reduced risk of such adverse effects. nih.govrsc.org The indole scaffold has proven to be a valuable template for designing selective COX-2 inhibitors. google.comrsc.org

Studies on newly synthesized series of indole acetohydrazide derivatives identified compounds with significant anti-inflammatory activity comparable to the reference drug indomethacin. nih.govresearchgate.net Further investigation of a lead compound from this series revealed that it selectively inhibited COX-2 expression while having a gastric sparing effect. nih.govresearchgate.net Molecular docking studies have helped to elucidate the interaction between these indole derivatives and the COX-2 enzyme, showing that they can form hydrogen bonds with key amino acid residues in the enzyme's active site, similar to established inhibitors like indomethacin. nih.govresearchgate.net Other research has focused on creating N-methylsulfonyl-indole derivatives, incorporating the SO2Me pharmacophore from selective COX-2 inhibitors, which also demonstrated potent anti-inflammatory activity through dual inhibition of COX-2 and 5-lipoxygenase (5-LOX). nih.gov

| Indole Analog Class | Target Enzyme(s) | Key Research Finding | Reference |

|---|---|---|---|

| Indole Acetohydrazides | COX-2 | Demonstrated significant anti-inflammatory activity with selective COX-2 inhibition and gastric sparing effects. | nih.govresearchgate.net |

| N-Methylsulfonyl-indoles | COX-2 / 5-LOX | Exhibited high anti-inflammatory activity through dual inhibition of both COX-2 and 5-LOX enzymes. | nih.gov |

| Indole derivatives of Ursolic Acid | iNOS, COX-2 | Reduced the protein expression of iNOS and COX-2, indicating a role in dampening inflammation. | chemrxiv.org |

Antioxidant Activity

Indole derivatives are recognized for their significant antioxidant properties, which contribute to their therapeutic potential. nih.govunife.itresearchgate.net Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of many diseases. nih.gov The indole ring itself is a key contributor to the antioxidant activity of these molecules. nih.govunife.it The heterocyclic nitrogen atom in the indole nucleus possesses a free electron pair, making it an active redox center that can participate in scavenging free radicals. nih.gov The resonance stability of the indole ring allows it to effectively delocalize electrons, which is crucial for its antioxidant function. unife.it

Gramine, which is this compound, is a naturally occurring indole alkaloid that serves as a precursor for synthesizing new compounds with enhanced therapeutic properties, including antioxidant activity. nih.gov Studies on C-3 substituted indole derivatives have shown that the nature of the substituent at this position can significantly modulate the compound's antioxidant ability. nih.gov For example, a derivative featuring a pyrrolidinedithiocarbamate moiety was found to be a particularly potent radical scavenger and a reducer of ferric ions (Fe³⁺). nih.gov The antioxidant mechanism for these compounds is suggested to involve both hydrogen and electron transfer to quench free radicals. nih.gov Furthermore, research on various indole-based compounds has consistently demonstrated their capacity to act as powerful scavengers of free radicals. unife.itnih.gov

| Compound/Class | Assay/Model | Observed Antioxidant Effect | Reference |

|---|---|---|---|

| Gramine [3-(dimethylaminomethyl)indole] | - | Used as a starting molecule to synthesize derivatives with enhanced antioxidant properties. | nih.gov |

| C-3 Substituted Indole Derivative (with pyrrolidinedithiocarbamate) | In vitro antioxidant assays | Showed significant activity as a radical scavenger and Fe³⁺ reducer. | nih.gov |

| Indole-Phenolic Hybrids | Cellular models | Exhibited strong antioxidant and cytoprotective effects against ROS. | nih.gov |

| Methoxy-substituted Indole Curcumin Derivatives | DPPH assay | Showed potent antioxidant activity, reducing DPPH free radicals by 90.50%. | mdpi.com |

| Dimethylaminomethyl-substituted Curcumin Derivatives | PC 12 cell line | Exhibited better in vitro antioxidant activity compared to curcumin. | nih.gov |

Central Nervous System (CNS) Activity and Neurological Implications

The indole scaffold is a fundamental component of many neuroactive compounds, and its derivatives have a broad spectrum of activities within the central nervous system (CNS). nih.govresearchgate.net Several marketed drugs for CNS disorders, such as epilepsy and depression, incorporate an indole moiety, highlighting its importance in neuropharmacology. nih.govresearchgate.net Research has demonstrated that synthetic indole derivatives can possess anticonvulsant, antidepressant, and sedative-hypnotic properties. nih.govjpsbr.org For example, studies on newly synthesized oxadiazino-indole derivatives revealed that these compounds exhibited CNS depressant effects, characterized by a reduction in locomotor activity in mice.

The neuroprotective potential of indole-based compounds is another area of active research. nih.govnih.gov These compounds can exert their effects through multiple mechanisms, including antioxidant and anti-inflammatory actions within the brain. nih.gov The ability of indole-phenolic hybrids to counter ROS and reduce cytotoxicity in neuronal cell lines suggests their potential as multifunctional agents for neurodegenerative diseases. nih.gov

Recent discoveries have highlighted the role of indole and its derivatives in adult neurogenesis, the process of generating new neurons in the adult brain, particularly in the hippocampus. researchgate.netpsu.edu This process is crucial for learning, memory, and mood regulation. nih.gov Studies have shown that indole, which can be produced by tryptophan-metabolizing gut microbes, stimulates neurogenesis in the adult hippocampus. researchgate.netpsu.edu

This stimulatory effect is mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. researchgate.netpsu.edu The activation of the indole-AhR signaling pathway leads to an increase in transcription factors and signaling proteins that promote the development of new neurons and markers of synaptic maturation. psu.edu Supplementing germ-free mice with indole has been shown to rescue deficits in adult neurogenesis. psu.edu Furthermore, research on novel pyridoindole derivatives has shown that they can reverse the impairment of hippocampal neurogenesis caused by chronic stress in animal models. mdpi.com These compounds were also found to stimulate the growth of neurites in primary hippocampal neuron cultures, indicating a positive effect on neuronal differentiation. mdpi.com

The indole structure is the backbone of several essential biomolecules involved in neurotransmission. pcbiochemres.comwikipedia.org The most well-known of these are the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin, both of which are tryptophan-derived indoleamines that play critical roles in regulating mood, sleep, and circadian rhythms. pcbiochemres.commdpi.comwikipedia.org The biological activity of these crucial signaling molecules is directly tied to their indole core. mdpi.com

Beyond being integral to neurotransmitters, indole derivatives can also modulate the activity of key enzymes in the nervous system. A significant area of research has been the development of indole-based compounds as inhibitors of cholinesterases (ChE), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting them increases acetylcholine levels in the brain, a therapeutic strategy used in the management of Alzheimer's disease. nih.gov Novel indole-based hydrazide-hydrazone derivatives have been synthesized and shown to be effective inhibitors of both AChE and BChE. mdpi.com

Metabolism and Pharmacokinetics of this compound and Related Indoleamines

The metabolism and pharmacokinetic profile of indole derivatives can vary based on their specific structure. Studies on a close analog, α-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, provide insight into the likely metabolic fate of such compounds in humans. nih.gov Following oral administration, this analog was found to be rapidly and almost completely absorbed from the gastrointestinal tract. nih.gov

In general, the metabolism of indoleamines begins with the essential amino acid tryptophan. oncohemakey.commdpi.com Tryptophan is converted to serotonin, which can then be N-acetylated and subsequently O-methylated to form melatonin, particularly in the pineal gland. oncohemakey.com Another major metabolic route for indole derivatives is hydroxylation, as seen with the drug indoramin, where the primary metabolic step is indole 6-hydroxylation, followed by sulfate conjugation. nih.gov The gut microbiota also plays a crucial role in tryptophan metabolism, producing various indole derivatives, such as indole-3-acetic acid and indoxyl sulfate, which are then absorbed into circulation. mdpi.com

Enzymatic N-Methylation Pathways

The enzymatic N-methylation of indoleamines is a significant metabolic pathway. In mammals, this process is catalyzed by methyltransferases, which transfer a methyl group from a donor molecule to the amine nitrogen of the indoleamine. nih.gov The primary methyl donor in these reactions is S-adenosyl-L-methionine (SAM). nih.govwikipedia.org

One of the key enzymes involved is Amine N-methyltransferase (AMT), also known as indolethylamine N-methyltransferase. wikipedia.org This enzyme is found in various non-neural tissues and facilitates the N-methylation of tryptamine and structurally similar compounds. wikipedia.org The general reaction is as follows:

S-adenosyl-L-methionine + an amine ⇌ S-adenosyl-L-homocysteine + a methylated amine wikipedia.org

In the context of indoleamines like tryptamine and serotonin, this enzymatic action can lead to the formation of N,N-dimethyltryptamine (DMT) and bufotenine, respectively. wikipedia.org A range of primary, secondary, and tertiary amines can serve as substrates for this enzyme. wikipedia.org

Table 1: Key Enzymes and Molecules in Indoleamine N-Methylation

| Enzyme/Molecule | Role |

| Methyltransferases | Catalyze the transfer of methyl groups to indoleamines. nih.gov |

| S-adenosyl-L-methionine (SAM) | The primary methyl group donor in the N-methylation process. nih.gov |

| Amine N-methyltransferase (AMT) | An enzyme that catalyzes the N-methylation of tryptamine and related compounds. wikipedia.org |

Role of Gut Microbiota in Indole Metabolism

The gut microbiota plays a crucial role in the metabolism of tryptophan, an essential amino acid and the precursor to indole and its derivatives. nih.gov It is estimated that about 4-6% of dietary tryptophan is metabolized by the gut flora in the colon. nih.gov Commensal gut bacteria, including species like Escherichia coli, Clostridium spp., and Bacteroides spp., possess the enzyme tryptophanase, which catalyzes the conversion of tryptophan into indole, pyruvic acid, and ammonia. nih.gov

These microbiota-derived indole compounds, which can accumulate to millimolar concentrations in the gastrointestinal tract, act as important signaling molecules. frontiersin.org They are involved in maintaining intestinal homeostasis, regulating the immune response, and influencing the integrity of the intestinal barrier. frontiersin.orgresearchgate.net Indole and its derivatives can interact with host receptors such as the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR) to exert their biological effects. nih.govfrontiersin.org

The composition of the gut microbiota and dietary intake significantly impacts the concentration and types of indole metabolites produced. frontiersin.org This microbial metabolism gives rise to a variety of indole derivatives, including indole-3-propionate (IPA), indole-3-acetate (IAA), and indole-3-aldehyde (IAld). frontiersin.org

Pharmacokinetic Profiling and Bioanalysis

The pharmacokinetic profile of N-substituted indoles can vary significantly based on their specific structure. For instance, a study on α-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a hypoglycemic agent, in healthy volunteers showed rapid and almost complete absorption from the gastrointestinal tract following oral administration. nih.gov

The elimination half-life of the unchanged drug was found to be between 25-30 hours, with the majority of the dose being excreted in the urine. nih.gov The primary metabolic pathway for this compound was identified as conjugation with glucuronic acid, with oxidation of the indole ring being a minor route. nih.gov

In the case of N,N-Dimethyltryptamine (DMT), a structurally related compound, it is rapidly eliminated with a half-life ranging from 4.8 to 19.0 minutes. nih.gov DMT is extensively metabolized to indole-3-acetic acid (IAA). nih.gov

Table 2: Pharmacokinetic Parameters of a Selected N-Substituted Indole Analog

| Parameter | Value | Reference |

| Absorption | Rapid and almost complete | nih.gov |

| Elimination Half-life (unchanged drug) | 25-30 hours | nih.gov |

| Primary Excretion Route | Renal | nih.gov |

| Major Metabolic Pathway | Glucuronidation | nih.gov |

Toxicological Considerations and Safety Profiles of N-Substituted Indoles

While many indole derivatives play beneficial physiological roles, some can exhibit toxicity. The accumulation of certain indole metabolites, particularly in the context of impaired kidney function, can lead to uremic toxicity.

Identification of Toxic Metabolites

One of the most well-studied toxic indole metabolites is indoxyl sulfate. nih.gov Indole, produced by gut microbiota from tryptophan, is absorbed into the bloodstream and transported to the liver. In the liver, it is metabolized into indoxyl, which is then sulfated to form indoxyl sulfate. frontiersin.org In individuals with healthy kidney function, indoxyl sulfate is efficiently eliminated through urine. However, in patients with chronic kidney disease, this uremic toxin can accumulate to dangerous levels.

Table 3: Key Toxic Indole Metabolite

| Metabolite | Precursor | Site of Formation | Health Implication |

| Indoxyl Sulfate | Indole (from Tryptophan) | Liver | Uremic toxin, associated with nephrotoxicity and cardiovascular toxicity. nih.gov |

Hepatotoxicity and Nephrotoxicity Concerns

The accumulation of indoxyl sulfate is a significant concern for nephrotoxicity. nih.gov It has been linked to the progression of kidney disease and cardiovascular complications in patients with renal failure. nih.gov Some studies have also explored the potential nephroprotective effects of other indole derivatives, such as indole-3-carbinol, against drug-induced kidney damage. nih.govnih.gov

Regarding hepatotoxicity, drug-induced liver injury (DILI) is a known concern for various xenobiotics. nih.gov While specific data on the hepatotoxicity of this compound is limited, studies on other indole compounds have shown varying effects on liver enzymes. For example, indole-3-carbinol has been observed to induce hepatic enzymes such as cytochromes P-450 and UDP-glucuronosyl transferase. nih.gov The pattern of liver injury in DILI can be categorized as hepatocellular, cholestatic, or a mixed pattern, diagnosed based on liver enzyme levels. nih.gov

Potential Therapeutic and Research Applications of N Dimethylaminomethyl Indole

Development of Novel Drug Candidates Targeting Various Diseases

The gramine (B1672134) structure is a privileged scaffold in drug discovery, leading to the synthesis and evaluation of numerous derivatives with therapeutic potential. researchgate.net By modifying the core indole (B1671886) ring and the dimethylaminomethyl group, researchers have developed compounds with enhanced activity and selectivity against various diseases. researchgate.netresearchgate.net

Gramine and its synthetic derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi. mdpi.comresearchgate.net The parent compound, gramine, can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. nih.govbohrium.com Further research has focused on synthesizing derivatives to enhance this antimicrobial potency. For instance, gramine derivatives featuring an acylamino group have shown moderate antibacterial activity against S. aureus. nih.gov Other modifications, such as the creation of indole-triazole conjugates, have yielded compounds with broad-spectrum antibacterial and antifungal properties. tandfonline.com Some gramine derivatives with a pyrrolidine (B122466) dithiocarbamate (B8719985) moiety have shown significant activity against multiple fungal species. mdpi.com These findings underscore the potential of the gramine scaffold in developing new antimicrobial agents to combat drug-resistant pathogens. mdpi.comnih.gov

| Compound/Derivative | Target Organism(s) | Key Research Findings |

| Gramine | Escherichia coli, Staphylococcus aureus | Showed effective growth inhibition with MIC values of 16.92 µg/mL and 6.26 µg/mL, respectively. nih.govbohrium.com |

| Gramine derivatives with acylamino group | Staphylococcus aureus | Exhibited moderate antibacterial activity with a reported MIC of 30 μg/mL. nih.gov |

| Indole-triazole conjugates | Bacteria and Fungi | Novel bioconjugates demonstrated potent antibacterial and antifungal properties. tandfonline.com |

| Gramine derivative with pyrrolidine dithiocarbamate | Fungal species | Displayed significant activity against four different types of fungi. mdpi.com |

| tris(1H-Indol-3-yl)methylium salts | Gram-positive bacteria | Showed high activity, with MICs for some derivatives ranging from 0.13 to 2.0 μg/mL. mdpi.com |

The antiviral potential of gramine derivatives has been explored against both plant and human viruses. acs.orgresearchgate.net While gramine itself did not show significant activity, many of its derivatives have emerged as potent viral inhibitors. nih.govnih.gov A notable area of research has been against Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease. nih.govnih.gov Studies have identified specific gramine derivatives that effectively inhibit EV71 replication. nih.gov One particularly potent compound, containing pyridine (B92270) and benzothiazole (B30560) units (compound 4s), was found to target the early stage of the EV71 lifecycle after viral entry, profoundly inhibiting viral RNA replication and protein synthesis. nih.govnih.gov Furthermore, gramine analogues have shown significant activity against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen. acs.orgresearchgate.net The mechanism of action is believed to involve the cross-linking of the TMV capsid protein, which interferes with the assembly of new virus particles. acs.orgresearchgate.net

| Compound/Derivative | Target Virus | Mechanism of Action / Key Findings |

| Gramine Derivative (Compound 4s) | Enterovirus 71 (EV71) | Inhibits the early stage of viral replication, affecting viral RNA and protein synthesis. nih.govnih.gov |

| Various Gramine Analogues | Tobacco Mosaic Virus (TMV) | Inhibit virus assembly by cross-linking the TMV capsid protein. acs.orgresearchgate.net |

| General Gramine Derivatives | Enterovirus 71 (EV71) | Eighteen different derivatives displayed varying degrees of inhibitory effects against virus-induced cytopathic effects. nih.govnih.gov |

The gramine scaffold has been extensively utilized to design and synthesize novel anticancer agents. researchgate.netresearchgate.net While gramine's natural anti-gastric cancer activity is poor, structural optimization has led to potent derivatives. researchgate.netnih.gov A pharmacophore fusion strategy was used to create a series of indole-azole hybrids, with one compound (16h) showing excellent activity against MGC803 human gastric cancer cells with an IC50 value of 3.74 μM. nih.gov Its mechanism involves causing cell cycle arrest at the G2/M phase, inducing mitochondria-mediated apoptosis, and inhibiting cancer cell metastasis. nih.govnih.gov Other heterocycle-functionalized gramine analogues have demonstrated significant inhibitory activity against various cancer cell lines, including those from human lung, liver, and stomach cancers. researchgate.net Furthermore, gramine has exhibited chemopreventive properties, offering protection against abnormalities on cell surface glycoconjugates and lipids in an animal model of oral carcinogenesis. ijcrar.com

| Compound/Derivative | Cancer Cell Line(s) | Activity / Key Findings |

| Gramine-based Indole-Azole Hybrid (16h) | MGC803 (Human Gastric Cancer) | IC50 of 3.74 μM; induces apoptosis and cell cycle arrest. nih.gov |

| Heterocycle-functional Gramine Analogues | NCI-H460 (Lung), HepG2 (Liver), SGC-7901 (Gastric), BGC-823 (Gastric) | Displayed significant inhibition of cell proliferation. researchgate.net |

| Gramine | Hamster Buccal Pouch Carcinogenesis Model | Showed potent chemopreventive efficacy by modulating cell surface glycoconjugates and lipid profiles. ijcrar.com |

| Gramine-loaded Iron Oxide Nanoparticles | HCT-116 (Human Colon Cancer) | Exhibited good anti-proliferation activity with an IC50 value of 25 µg/mL. nih.gov |

Gramine has demonstrated significant anti-inflammatory properties through its interaction with key signaling pathways involved in the inflammatory response. nih.gov Research has shown that gramine can inhibit the release of pro-inflammatory mediators such as interleukin-1β (IL-1β), IL-6, tumor necrosis factor (TNF)-α, and nitric oxide (NO) from microglia induced by lipopolysaccharides. nih.gov The compound was also found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes central to the inflammatory process. nih.gov Mechanistically, gramine's anti-inflammatory effects are attributed to its ability to intervene in major signaling pathways, including the EGFR/PI3K/Akt/mTOR/IKK/NF-κB and JAK/STAT3 pathways, which are crucial for cell proliferation and inflammation. nih.gov

Use as Chemical Probes in Biological Systems

Derivatives of the indole scaffold, to which gramine belongs, are being developed as sophisticated tools for biological research. One such application is in the creation of fluorescent probes for visualizing subcellular components. rsc.org For example, a novel water-soluble quinoline-indole derivative has been synthesized that functions as a three-photon fluorescent probe. rsc.org This probe can specifically target and identify RNA in the nucleolus and DNA in the mitochondria, accompanied by a significant fluorescence enhancement. rsc.org Such chemical probes are invaluable for studying the dynamics of nucleic acids in living and fixed cells and for high-resolution imaging techniques like stimulated emission depletion (STED) nanoscopy. rsc.org Another related area is activity-based protein profiling (ABPP), which uses chemical probes to identify and study enzymes within a complex biological sample. ntu.edu.sg

Contribution to Understanding Tryptophan Metabolism and its Biological Roles

Gramine plays a significant role in the study of tryptophan metabolism, particularly in plants. nih.gov It is a well-established secondary metabolite in plants like barley (Hordeum vulgare), where it is biosynthesized from the essential amino acid tryptophan. researchgate.netcdnsciencepub.com The biosynthetic pathway involves the conversion of tryptophan to 3-aminomethylindole (AMI), followed by two methylation steps to first form N-methyl-3-aminomethylindole (MAMI) and then gramine. researchgate.net This pathway is a crucial part of the plant's defense mechanism against herbivores and pathogens. researchgate.net The concentration of gramine in barley is known to increase in response to biotic or abiotic stress. researchgate.net Studies have also demonstrated the biotransformation of gramine back into tryptophan in barley shoots, highlighting a dynamic metabolic relationship. nih.gov The synthesis of tryptophan from gramine has also been achieved chemically, further linking these two molecules. acs.org Research into gramine's biosynthesis provides a model for understanding how plants produce defensive alkaloids and manage primary metabolic resources like tryptophan. cdnsciencepub.comnih.govmdpi.com

Future Directions and Challenges in Research on N Dimethylaminomethyl Indole

Exploration of New Synthetic Pathways for Enhanced Scalability and Efficiency

The classical synthesis of N-(Dimethylaminomethyl)-indole is achieved through the Mannich reaction, which utilizes indole (B1671886), formaldehyde, and dimethylamine as starting materials. mdpi.comnih.gov While effective, research continues to focus on developing more efficient, scalable, and environmentally friendly synthetic routes.

Several advancements have been made to optimize the traditional Mannich reaction. The use of acetic acid as a catalyst, for instance, has been shown to improve the total yield to 95.6%. nih.gov Modern techniques have further enhanced efficiency. Microwave-assisted synthesis can produce yields as high as 98.1% in just five minutes. mdpi.comresearchgate.net Similarly, the application of ultrasound irradiation offers a milder and more efficient alternative to traditional stirring, achieving yields between 69% and 98%. mdpi.comresearchgate.net

Catalyst development has also been a major focus. Zinc chloride (ZnCl₂) has proven to be an excellent mediator, enabling the reaction to achieve a 98% yield within 90 minutes at room temperature. mdpi.comtandfonline.com An immobilized montmorillonite (MMT)/ZnCl₂ system, when combined with microwave assistance, not only yielded 93.8% but also demonstrated recyclability. mdpi.com Beyond the Mannich reaction, other strategies like lithiation are being used to prepare various gramine (B1672134) derivatives. mdpi.comnih.gov For broader applications, scalable, multi-step protocols for producing diverse polysubstituted indoles are also under development. mdpi.comresearchgate.net

| Method | Catalyst/Mediator | Key Conditions | Reported Yield | Reaction Time | Source |

|---|---|---|---|---|---|

| Mannich Reaction | Acetic Acid | Standard | 95.6% | Not Specified | nih.gov |

| Mannich Reaction | Acetic Acid | Microwave-Assisted | 98.1% | 5 min | mdpi.comresearchgate.net |

| Mannich Reaction | None Specified | Ultrasound Irradiation | 69-98% | Not Specified | mdpi.com |

| Mannich Reaction | Zinc Chloride (ZnCl₂) | Room Temperature | 98% | 90 min | mdpi.comtandfonline.com |

| Mannich Reaction | MMT/ZnCl₂ | Microwave-Assisted | 93.8% | 5 min | mdpi.com |

Advanced Mechanistic Studies of Biological Activities

This compound exhibits a diverse range of biological effects, and future research is aimed at elucidating the precise molecular mechanisms underlying these activities. nih.gov A deeper understanding of its interactions with cellular pathways is crucial for developing targeted therapies.

Anti-inflammatory and Neuroprotective Mechanisms : The compound has been shown to exert anti-inflammatory effects by intervening in multiple signaling pathways, including the EGFR/PI3K/Akt/mTOR/IKK/NF-κB and JAK/STAT3 pathways. nih.gov It can inhibit the release of pro-inflammatory mediators by regulating NF-κB signaling, which in turn suppresses the excessive activation of microglia, a key process in neuroinflammation. nih.gov This mechanism is particularly relevant for its potential application in treating central nervous system disorders like Alzheimer's disease, where it has been found to prevent apoptosis in neuronal cells. nih.gov

Antitumor Mechanisms : In oncology, derivatives of this compound have demonstrated the ability to induce mitochondria-mediated apoptosis, cause cell cycle arrest, and inhibit metastasis in human gastric cancer cells. nih.gov Studies have also pointed to its chemopreventive potential, showing it can modulate cell surface glycoconjugates and lipid profiles during oral carcinogenesis. ijcrar.com

Receptor Interactions : The compound's interaction with serotonin (B10506) receptors is complex. It acts as an antagonist at the 5-HT₂A receptor, which contributes to its vasodilatory effects. nih.gov Conversely, it also functions as an agonist for the adiponectin receptor 1 (AdipoR1). wikipedia.org These varied receptor activities highlight the need for more detailed studies to map its full pharmacological profile.

In Vivo Efficacy and Safety Assessment

Translating the promising in vitro activities of this compound into effective and safe in vivo applications is a critical next step. Preclinical studies using animal models are essential for evaluating its therapeutic potential and establishing a preliminary safety profile.

Recent in vivo studies have shown encouraging results. In a rat model of spinal cord injury, treatment with the compound led to a significant recovery of motor function, underscoring its neuroprotective effects. nih.gov In a hamster model of oral cancer, it demonstrated potent chemopreventive efficacy. ijcrar.com

Safety and toxicity assessments are equally important. Acute toxicity studies in rats indicated no mortality at doses up to 175 mg/kg. biotech-asia.org A 28-day sub-acute study found no adverse effects on hematological or biochemical parameters and no observable damage to the brain, kidney, or liver at doses up to 55 mg/kg. biotech-asia.org Furthermore, comprehensive genotoxicity evaluations, including the Ames test and micronucleus and chromosomal aberration assays in mice, have indicated that this compound is non-mutagenic and non-genotoxic at tested doses. researchgate.netnih.govtandfonline.com

| Study Type | Animal Model | Doses Administered | Key Findings | Source |

|---|---|---|---|---|

| Efficacy | Rat (Spinal Cord Injury) | Not Specified | Promoted significant recovery of motor function. | nih.gov |

| Efficacy | Hamster (Oral Carcinogenesis) | 80 mg/kg b.wt | Showed potent chemopreventive efficacy. | ijcrar.com |

| Acute Safety | Wistar Rat | Up to 550 mg/kg | No mortality observed up to 175 mg/kg. | biotech-asia.org |

| Sub-acute Safety | Wistar Rat | 13, 27.5, and 55 mg/kg for 28 days | No harmful effects on blood parameters or major organs. | biotech-asia.org |

| Genotoxicity | Swiss Albino Mice | 50, 100, and 150 mg/kg | Found to be non-mutagenic and non-genotoxic. | researchgate.netnih.gov |

Precision Medicine Approaches with N-Substituted Indoles

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to numerous biological targets. mdpi.com This versatility makes this compound and its N-substituted derivatives ideal candidates for precision medicine approaches, where treatments are tailored to the specific molecular characteristics of a disease.

The future of research in this area involves designing and synthesizing novel N-substituted indole derivatives with high affinity and selectivity for specific targets. For example, derivatives have been developed as selective COX-2 inhibitors for targeted anti-inflammatory therapy. nih.gov By creating hybrid molecules, such as combining the indole core with a pyrazole ring, researchers aim to produce conjugates with enhanced or novel biological activities. mdpi.com This strategy allows for the fine-tuning of molecules to interact with specific enzymes or receptors implicated in a patient's disease, moving towards more personalized and effective treatments. The synthesis of diverse libraries of derivatives, such as those based on chalcones and hydrazide-hydrazones, facilitates screening for potent agents against specific pathogens or cancer cell lines. nih.gov

Addressing Resistance Mechanisms in Therapeutic Applications

The rise of drug resistance, particularly in oncology and infectious diseases, is a major global health challenge. A significant future direction for research on this compound involves exploring its potential to overcome these resistance mechanisms. Indole derivatives are already being investigated as novel agents against extensively drug-resistant (XDR) bacteria.

One study highlighted the effectiveness of indole derivatives against extensively drug-resistant Acinetobacter baumannii. nih.gov The mechanism of action appeared to involve the downregulation of genes related to quorum sensing and biofilm formation, which are key factors in bacterial virulence and resistance. nih.gov This suggests that this compound-based compounds could function not only as direct antimicrobial agents but also as resistance breakers that disrupt the defensive strategies of pathogens. Future research will likely focus on identifying the specific pathways through which these compounds circumvent or suppress known resistance mechanisms, potentially leading to new combination therapies that can restore the efficacy of existing drugs.

Q & A

Q. What are the common synthetic routes for N-(Dimethylaminomethyl)-indole derivatives, and how do reaction conditions influence regioselectivity?